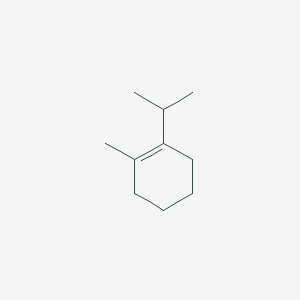
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as DPPE, is a chemical compound that has been widely used in scientific research. DPPE is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is critical for the regulation of the p53 pathway, which plays a crucial role in the prevention of cancer development.
Mecanismo De Acción
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether inhibits the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. The activation of p53 can induce cell cycle arrest, DNA repair, and apoptosis, thereby preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce the stabilization and activation of p53, leading to the induction of cell cycle arrest, DNA repair, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether is a potent inhibitor of the p53-MDM2 interaction, making it an excellent tool for studying the p53 pathway and its regulation. This compound has been extensively used in scientific research, and its effects are well-characterized. However, this compound can be toxic to cells at high concentrations, making it challenging to use in some experiments. In addition, this compound can be difficult to solubilize, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in scientific research. One future direction is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another future direction is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of this compound in animal models of cancer could provide valuable insights into the role of the p53 pathway in cancer development and progression.
Conclusion:
This compound is a potent inhibitor of the p53-MDM2 interaction, making it an excellent tool for studying the p53 pathway and its regulation. This compound has been extensively used in scientific research, and its effects are well-characterized. This compound has been shown to induce the stabilization and activation of p53, leading to the induction of cell cycle arrest, DNA repair, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, this compound can be toxic to cells at high concentrations, making it challenging to use in some experiments. In addition, this compound can be difficult to solubilize, which can limit its use in some assays. There are several future directions for the use of this compound in scientific research, including the development of more potent and selective inhibitors of the p53-MDM2 interaction, the use of this compound in combination with other cancer therapies, and the use of this compound in animal models of cancer.
Métodos De Síntesis
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized by the reaction of 2,4-dimethyl-5-nitrophenyl ethyl ether with piperidine-1-sulfonic acid in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively used in scientific research as a tool to study the p53 pathway and its regulation. The p53 pathway is a critical tumor suppressor pathway that is frequently disrupted in cancer cells. This compound has been shown to inhibit the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest, DNA repair, and apoptosis, thereby preventing the development of cancer.
Propiedades
Fórmula molecular |
C15H23NO3S |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-14-11-15(13(3)10-12(14)2)20(17,18)16-8-6-5-7-9-16/h10-11H,4-9H2,1-3H3 |
Clave InChI |
HKFYWIKPDCUOMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)







![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)